molecular formula C16H13N3O2 B2943704 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile CAS No. 1903684-74-1

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile

Cat. No.: B2943704
CAS No.: 1903684-74-1
M. Wt: 279.299
InChI Key: SMSHCHDHVIMGCD-UHFFFAOYSA-N
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Description

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked to a pyridine-substituted azetidine ring via a carbonyl group. The benzonitrile group is a common pharmacophore in medicinal chemistry, often associated with metabolic stability and solubility modulation.

Properties

IUPAC Name

3-(3-pyridin-3-yloxyazetidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c17-8-12-3-1-4-13(7-12)16(20)19-10-15(11-19)21-14-5-2-6-18-9-14/h1-7,9,15H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMSHCHDHVIMGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC(=C2)C#N)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile typically involves multiple steps, starting with the preparation of the azetidine ring. One common method involves the cyclization of a suitable precursor under basic conditions. The pyridine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the benzonitrile group via a coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the electronic properties of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile is a complex organic compound that combines a pyridine ring, an azetidine moiety, and a benzonitrile group. It is a heterocyclic compound, characterized by a ring structure that includes non-carbon atoms like nitrogen. The compound's structure allows for diverse chemical interactions and potential biological activities, making it interesting for medicinal chemistry and drug development.

Scientific Research Applications
this compound has applications across different fields, and ongoing research aims to understand its interaction profile with various molecular targets. These investigations are critical for determining the compound's efficacy and safety in clinical settings.

Potential Therapeutic Applications
Research indicates that this compound exhibits significant biological activities and has been studied for its potential in modulating various biological pathways, particularly through interactions with specific enzymes and receptors. Preliminary studies suggest it may have therapeutic potential in treating diseases associated with these pathways, though the exact mechanisms of action are still under investigation.

Structural Analogs
Several compounds share structural similarities with this compound:

  • 3-(4-(Pyridin-4-yloxy)azetidine-1-carbonyl)benzonitrile has a similar azetidine and pyridine structure but with a different substitution pattern on the pyridine ring.
  • 4-(Pyridin-1-yl)benzonitrile contains a pyridine ring linked to benzonitrile but lacks the azetidine moiety.
  • 2-(Pyridin-2-yloxy)benzamide contains a pyridine ring and an amide group but has a different functional group compared to azetidine.

Mechanism of Action

The mechanism of action of 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional similarities with several benzonitrile derivatives. Below is a detailed analysis, supported by research findings:

Table 1: Comparative Analysis of Structural and Functional Features

Compound Name Structural Features Molecular Weight Key Properties/Findings Reference ID
3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile Azetidine-carbonyl linker, benzonitrile, pyridin-3-yloxy Not provided Hypothesized conformational rigidity; potential receptor interactions (inferred)
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) Trifluoromethyl, thiazolidinone ring, methoxy-phenoxy chain Not provided Binds to Estrogen-Related Receptor Alpha (PDB 3K6P); forms H-bonds with ARG 372
TVB-3166 Azetidine-linked benzonitrile, dimethylpyrazole, benzoyl 384.47 Used in kinase inhibition studies; higher molecular weight may affect bioavailability
2-{2-[3-(Pyridin-3-yloxy)phenyl]-2H-tetrazol-5-yl}pyridine Tetrazole ring replaces carbonyl; pyridin-3-yloxy Not provided Potent mGlu5 receptor antagonist; cross-species oral bioavailability and brain uptake
4-(3-(2-(10H-Phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile Bulky phenoxazine-carbazole substituents Not provided OLED application; TADF properties due to extended π-conjugation

Key Comparisons

Structural Variations

  • Azetidine vs. Tetrazole Linkers : The target compound’s azetidine-carbonyl linker contrasts with the tetrazole ring in the mGlu5 antagonist . Tetrazoles enhance metabolic stability but may reduce conformational flexibility.
  • Substituent Effects : TVB-3166 incorporates a dimethylpyrazole-benzoyl group, increasing steric bulk compared to the simpler pyridin-3-yloxy group in the target compound .

Material Science Applications OLED Derivatives: Benzonitriles with phenoxazine-carbazole substituents (e.g., 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile) exhibit thermally activated delayed fluorescence (TADF), a property absent in the target compound due to its lack of extended π-systems .

Molecular Weight and Solubility

  • TVB-3166’s higher molecular weight (384.47 vs. unspecified for the target compound) may reduce solubility, emphasizing the trade-off between substituent complexity and drug-likeness .

Biological Activity

3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural combination of a pyridine ring, an azetidine moiety, and a benzonitrile group, which may facilitate diverse interactions with biological targets.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C14H14N2O2\text{C}_{14}\text{H}_{14}\text{N}_2\text{O}_2

This compound belongs to the class of heterocyclic compounds characterized by the presence of nitrogen atoms in their rings, which is crucial for their biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in modulating various biological pathways. Its interactions with specific enzymes and receptors are under investigation, suggesting potential therapeutic applications in treating diseases associated with these pathways .

Preliminary studies suggest that the compound may influence several biological mechanisms, including:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that play critical roles in cellular signaling and disease progression.

In Vitro Studies

In vitro studies have shown promising results regarding the anti-tumor properties of this compound. For instance, compounds with similar structural features have demonstrated significant activity against various cancer cell lines .

Case Studies

  • Anti-Tubercular Activity : A related study focused on compounds derived from azetidine structures reported significant anti-tubercular activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM. This suggests that similar derivatives may possess comparable efficacy .
  • Cytotoxicity Assessment : The cytotoxicity of related compounds was evaluated on human embryonic kidney (HEK-293) cells, showing that they were nontoxic, which is a favorable characteristic for therapeutic agents .

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
3-(4-(Pyridin-4-yloxy)azetidine-1-carbonyl)benzonitrileSimilar azetidine and pyridine structureDifferent substitution pattern on pyridine
4-(Pyridin-1-yl)benzonitrileContains a pyridine ring linked to benzonitrileLacks the azetidine moiety
2-(Pyridin-2-yloxy)benzamideContains a pyridine ring and amide groupDifferent functional group compared to azetidine

The uniqueness of this compound lies in its specific combination of functional groups, allowing it to exhibit distinct chemical and biological properties not found in these similar compounds .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing 3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrile, and how can reaction conditions be optimized?

  • Methodology : The compound’s synthesis likely involves multi-step reactions, such as coupling azetidine derivatives with pyridinyloxy groups via carbonyl linkages. For example, Scheme 3 in outlines similar cyanoacetamide syntheses using ethanol and piperidine under controlled temperatures (0–5°C, 2 h). Optimization may include varying catalysts (e.g., palladium for cross-coupling), solvents (DMF or THF for polar intermediates), and temperature gradients to improve yield and purity. Monitoring intermediates via TLC or HPLC is critical .

Q. How can NMR spectroscopy be utilized to confirm the structural integrity of this compound?

  • Methodology : 1H and 13C NMR (e.g., 500 MHz and 126 MHz, CDCl3) are essential for verifying the pyridinyloxy, azetidine, and benzonitrile moieties. and provide reference data for analogous benzonitrile derivatives, highlighting characteristic peaks:

  • Pyridine protons: δ 8.5–7.5 ppm (aromatic region).
  • Azetidine protons: δ 4.2–3.8 ppm (ring CH2).
  • Carbonitrile carbon: ~δ 115–120 ppm in 13C NMR.
    Cross-validation with HSQC and HMBC can resolve connectivity ambiguities .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

  • Methodology : For receptor antagonism (e.g., mGlu5), use radioligand binding assays with [3H]MPEP as a reference (). Cell-based cAMP assays or calcium flux measurements (FLIPR) can assess functional antagonism. Ensure proper controls (e.g., HEK293 cells expressing mGlu5) and dose-response curves (IC50 calculations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to enhance its receptor selectivity and brain penetration?

  • Methodology :

  • Scaffold modifications : Replace the azetidine ring with pyrrolidine or piperidine ( ) to assess steric effects.
  • Substituent analysis : Vary pyridinyloxy substituents (e.g., electron-withdrawing groups) to modulate binding affinity.
  • LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl) to improve blood-brain barrier permeability, as seen in (LogP = 2.88 for a related benzonitrile).
  • In silico modeling : Use docking simulations (AutoDock Vina) to predict binding poses in mGlu5’s allosteric site .

Q. What strategies resolve contradictions between in vitro potency and in vivo bioavailability?

  • Methodology :

  • Metabolic stability : Perform liver microsome assays (human/rat) to identify cytochrome P450 liabilities.
  • Formulation adjustments : Use prodrug strategies (e.g., esterification of polar groups) to enhance oral absorption ( references API modifications for bioavailability).
  • Species-specific PK studies : Compare rat and primate pharmacokinetics (AUC, Cmax) to address cross-species variability, as highlighted in .

Q. How can its therapeutic potential be validated in disease-relevant animal models?

  • Methodology :

  • Model selection : Use rodent models of neuropathic pain or anxiety (mGlu5-linked pathologies).
  • Dosing regimen : Administer orally (10–30 mg/kg) and measure receptor occupancy via ex vivo autoradiography ().
  • Biomarker analysis : Quantify glutamate levels in cerebrospinal fluid (LC-MS/MS) to correlate target engagement with efficacy .

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